REACTION_SMILES
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[Al+3:17].[H-:16].[H-:19].[H-:20].[H-:21].[Li+:18].[c:1]1([C:7]2([C:12](=[O:13])[O:14][CH3:15])[CH2:8][CH:9]=[CH:10][CH2:11]2)[cH:2][cH:3][cH:4][cH:5][cH:6]1>>[c:1]1([C:7]2([CH2:12][OH:13])[CH2:8][CH:9]=[CH:10][CH2:11]2)[cH:2][cH:3][cH:4][cH:5][cH:6]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Al+3]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Li+]
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Name
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COC(=O)C1(c2ccccc2)CC=CC1
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COC(=O)C1(c2ccccc2)CC=CC1
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Name
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Type
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product
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Smiles
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OCC1(c2ccccc2)CC=CC1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |